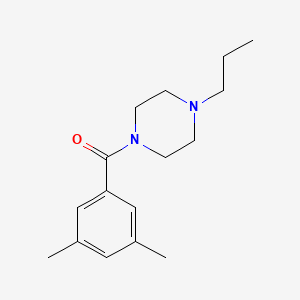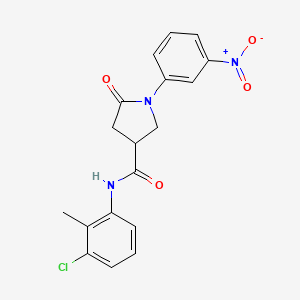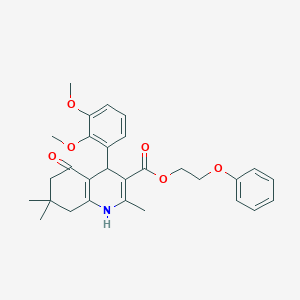![molecular formula C22H15ClN2O2S B5151414 N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5151414.png)
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is an inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression. In
Wirkmechanismus
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor works by binding to the bromodomain of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, which is responsible for recognizing and binding to acetylated histones. This prevents the recruitment of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide to chromatin and the subsequent activation of downstream genes. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to modulate the expression of genes involved in cardiac function and inflammation, leading to its potential therapeutic applications in cardiovascular diseases.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by inhibiting the expression of genes involved in cell proliferation and survival. It also modulates the expression of genes involved in cardiac function and inflammation, leading to improved cardiac function and reduced inflammation in animal models of heart failure. Additionally, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and has been shown to have significant effects on gene expression and cellular function. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor. One potential direction is the development of more potent and selective inhibitors of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide that can be used in clinical trials. Another direction is the investigation of the long-term effects and potential side effects of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor. Additionally, the role of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide in other diseases and cellular processes should be explored to fully understand the potential therapeutic applications of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor.
Synthesemethoden
The synthesis of N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzoyl chloride to obtain the intermediate compound, which is further reacted with 4-aminophenylboronic acid to form the final product, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-[4-(benzoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibitor has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. It has also been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-19-17-8-4-5-9-18(17)28-20(19)22(27)25-16-12-10-15(11-13-16)24-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOWHSDHZWPPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine](/img/structure/B5151332.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)

![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5151376.png)
![N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)


![ethyl [2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B5151393.png)

![3-benzyl-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5151413.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)